REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:10][CH3:11])(=[O:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6].[Br:12][C:13]1[CH:18]=[CH:17][C:16](F)=[C:15]([N+:20]([O-:22])=[O:21])[CH:14]=1>CS(C)=O>[CH3:8][O:7][C:5](=[O:6])[CH:4]([C:16]1[CH:17]=[CH:18][C:13]([Br:12])=[CH:14][C:15]=1[N+:20]([O-:22])=[O:21])[C:3]([O:10][CH3:11])=[O:9] |f:0.1|
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Name
|
|
Quantity
|
2.78 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
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Details
|
The resulting mixture is heated at 60° C. for 3 hr
|
Duration
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3 h
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Type
|
CUSTOM
|
Details
|
is quenched with saturated aqueous NH4Cl solution
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Type
|
EXTRACTION
|
Details
|
The mixture is extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude is used without further purification
|
Name
|
|
Type
|
|
Smiles
|
COC(C(C(=O)OC)C1=C(C=C(C=C1)Br)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |